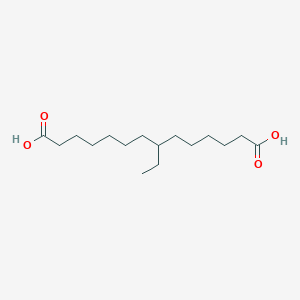
7-Ethyltetradecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyltetradecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C16H30O4. It is a derivative of tetradecanedioic acid, characterized by the presence of an ethyl group at the 7th carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxyl groups into acyl chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters, amides, or other derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
7-Ethyltetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of surfactants and lubricants
Wirkmechanismus
The mechanism of action of 7-Ethyltetradecanedioic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
Pathways Involved: It influences pathways related to lipid metabolism, energy production, and cellular signaling. .
Similar Compounds:
Tetradecanedioic acid: The parent compound, lacking the ethyl group at the 7th position.
Hexadecanedioic acid: A similar long-chain dicarboxylic acid with two additional carbon atoms.
Dodecanedioic acid: A shorter-chain dicarboxylic acid with two fewer carbon atoms.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
| 82200-86-0 | |
Molekularformel |
C16H30O4 |
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
7-ethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
UWJRHVPYRNDMRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCCCC(=O)O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/no-structure.png)
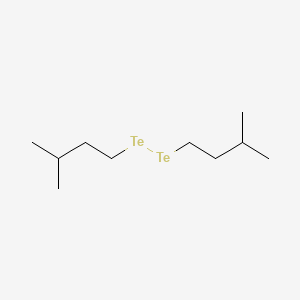
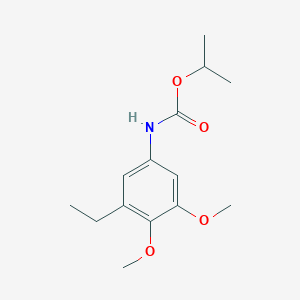
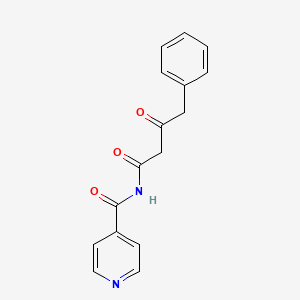
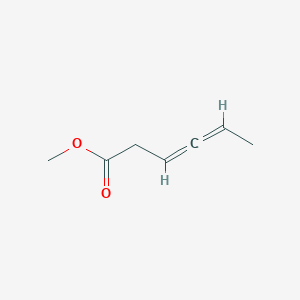
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
